molecular formula C6O12Tm2 B1594015 Thulium(3+) oxalate CAS No. 3269-17-8

Thulium(3+) oxalate

Cat. No.: B1594015
CAS No.: 3269-17-8
M. Wt: 601.92 g/mol
InChI Key: BSCZSHAJTJRUPP-UHFFFAOYSA-H
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Description

Thulium(3+) oxalate is a chemical compound with the formula Tm₂(C₂O₄)₃. It is the oxalate salt of thulium, a rare earth element belonging to the lanthanide series. This compound is typically found as a white powder and is known for its high insolubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thulium(3+) oxalate can be synthesized by reacting an aqueous solution of thulium(3+) chloride with a benzene solution of dimethyl oxalate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting thulium(3+) chloride with oxalic acid. The resulting hydrate is then subjected to heat treatment to obtain the anhydrous form. The pentahydrate form of this compound can be decomposed by heat to obtain the dihydrate, which is further heated to produce thulium(3+) oxide .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thulium(3+) oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of thulium(3+) oxalate is primarily related to its ability to emit light upon excitation. In medical applications, such as lithotripsy, the thulium fiber laser operates by inducing thermal cavitation and thermal destruction of the target material. The laser’s high peak power and specific wavelength allow for efficient fragmentation of kidney stones .

Comparison with Similar Compounds

Comparison: Thulium(3+) oxalate is unique due to its high insolubility in water and its specific applications in luminescence and laser technologies. Compared to thulium(3+) chloride and thulium(3+) oxide, this compound is less commonly used but offers distinct advantages in certain specialized applications, such as low-radiation detection and medical lasers .

Properties

IUPAC Name

oxalate;thulium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Tm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCZSHAJTJRUPP-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Tm+3].[Tm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6O12Tm2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954376
Record name Thulium ethanedioate (2/3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3269-17-8
Record name Thulium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di-
Source CAS Common Chemistry
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Record name Thulium(3 ) oxalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thulium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di-
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Record name Thulium ethanedioate (2/3)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thulium(3+) oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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